molecular formula C7H4BrClF3N B1412161 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine CAS No. 1227579-53-4

4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine

Cat. No.: B1412161
CAS No.: 1227579-53-4
M. Wt: 274.46 g/mol
InChI Key: SKHBTFHJDDJVCY-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromomethyl, chloro, and trifluoromethyl groups

Properties

IUPAC Name

4-(bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHBTFHJDDJVCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CBr)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine typically involves the introduction of the bromomethyl, chloro, and trifluoromethyl groups onto a pyridine ring. One common method involves the bromination of 2-chloro-3-(trifluoromethyl)pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction Reactions: The chloro and trifluoromethyl groups can undergo reduction under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products

    Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

    Oxidation: Products include pyridine carboxylic acids or aldehydes.

    Reduction: Products include dehalogenated pyridines or partially reduced derivatives.

Scientific Research Applications

4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic center, facilitating nucleophilic attack by biological molecules. The chloro and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity and activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)pyridine
  • 2-Chloro-4-(trifluoromethyl)pyridine
  • 4-(Chloromethyl)-2-chloro-3-(trifluoromethyl)pyridine

Uniqueness

4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine is unique due to the presence of both bromomethyl and chloro substituents on the pyridine ring, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical reactivity and properties, making it a valuable compound for various synthetic and research applications .

Biological Activity

4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromomethyl group, a chlorine atom, and a trifluoromethyl group, which may influence its reactivity and interactions with biological targets.

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine
  • CAS Number : 1227579-53-4

Biological Activity Overview

Research indicates that 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine exhibits various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial activity against certain strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Potential : The trifluoromethyl group has been associated with enhanced lipophilicity, which could improve the compound's ability to penetrate cell membranes and exhibit cytotoxic effects on cancer cells. In vitro studies are required to elucidate the specific mechanisms and efficacy against different cancer types.

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives often correlates with their structural features. For 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine, the following aspects are noteworthy:

  • Trifluoromethyl Group : This moiety is known to enhance metabolic stability and lipophilicity, potentially increasing the compound's bioavailability and interaction with biological targets.
  • Bromomethyl and Chlorine Substituents : These halogen atoms may facilitate nucleophilic substitution reactions, allowing for further derivatization and optimization of biological activity.

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that related pyridine derivatives exhibited significant antibacterial effects. The introduction of halogen substituents like bromine and chlorine was found to enhance activity against resistant bacterial strains .
  • Cytotoxicity Assays : In vitro assays are essential for determining the cytotoxic effects of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine on various cancer cell lines. Future studies should focus on evaluating IC50 values and mechanisms of action.

Comparative Analysis

To better understand the potential of 4-(Bromomethyl)-2-chloro-3-(trifluoromethyl)pyridine, a comparison with similar compounds can provide insights into its unique properties:

Compound NameIUPAC NameBiological Activity
2-Bromo-4-(trifluoromethyl)pyridine2-Bromo-4-(trifluoromethyl)pyridineAntibacterial
3-Bromo-2-chloro-pyridine3-Bromo-2-chloropyridineAnticancer

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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